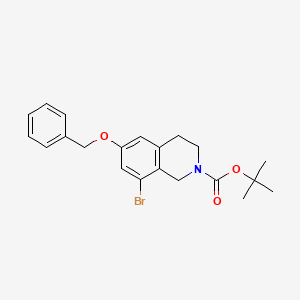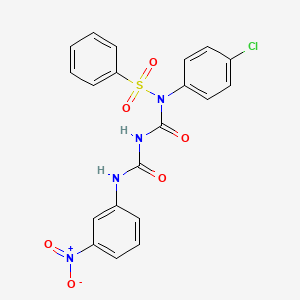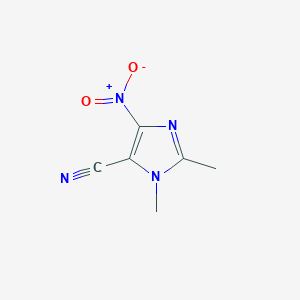![molecular formula C26H18N2O2S B2479928 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 446832-71-9](/img/structure/B2479928.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown great promise as a tool for investigating the biological mechanisms that underlie various diseases, including cancer and neurodegenerative disorders. In
Aplicaciones Científicas De Investigación
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, are recognized for their broad spectrum of pharmaceutical applications. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, the structural simplicity of 2-arylbenzothiazoles presents them as promising antitumor agents. The versatility of benzothiazole derivatives as ligands for various biomolecules has attracted significant interest in medicinal chemistry for developing therapies, especially for cancer treatment. This emphasizes the growing importance of the benzothiazole nucleus in drug discovery, offering potential for the development of new chemical entities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Advances in Benzothiazole Conjugates as Chemotherapeutics
Recent research has focused on structural modifications of benzothiazole scaffolds and their conjugates as antitumor agents. These studies reveal the promising biological profile and synthetic accessibility of benzothiazole derivatives, highlighting their potential as chemotherapeutics. Despite the observed encouraging results in tumor response to these compounds in clinical studies, further characterization of their toxicity is necessary for their safe clinical use as cancer treatments. This underscores the need for ongoing drug combinations and development of new generation drugs based on benzothiazole conjugates (Ahmed et al., 2012).
Structural Activity Relationship of Benzothiazole Derivatives
The structural activity relationship (SAR) of benzothiazole derivatives indicates a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer effects. The diverse biological activities associated with benzothiazole derivatives are largely due to substitutions at the C-2 carbon atom and C-6, highlighting the compound's significance in medicinal chemistry (Bhat & Belagali, 2020).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been extensively researched for their antimicrobial and antiviral capacities. Given the global challenge of multi-drug resistant pathogens and emerging health crises like the COVID-19 pandemic, benzothiazole derivatives are considered potent candidates for the development of new antimicrobial and antiviral drugs. The exploration of bioactive benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, demonstrates their potential as effective agents against a range of microorganisms and viruses. This highlights the importance of further pharmaceutical studies to ensure the safety and efficacy of these compounds for clinical application (Elamin, Abd Elaziz, & Abdallah, 2020).
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGROROPOPTXMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)



![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)

![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)



![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)